
Quinoxalin-6-yl(thiomorpholino)methanone
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Overview
Description
Quinoxalin-6-yl(thiomorpholino)methanone is a chemical compound that belongs to the class of quinoxalines. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics . The unique structure of this compound, which includes a quinoxaline moiety and a thiomorpholine group, makes it an interesting subject for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-6-yl(thiomorpholino)methanone typically involves the condensation of a quinoxaline derivative with a thiomorpholine derivative under specific reaction conditions. One common method involves the use of a quinoxaline-6-carboxylic acid derivative, which is reacted with thiomorpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Quinoxalin-6-yl(thiomorpholino)methanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinoxaline-6-yl(thiomorpholino)methanone oxides.
Reduction: Reduced quinoxaline-6-yl(thiomorpholino)methanone derivatives.
Substitution: Various substituted quinoxaline-6-yl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
Quinoxalin-6-yl(thiomorpholino)methanone features a quinoxaline ring fused with a thiomorpholine group. The synthesis typically involves the condensation of a quinoxaline derivative with a thiomorpholine derivative, often using coupling agents like dicyclohexylcarbodiimide and catalysts such as 4-dimethylaminopyridine. This method allows for the formation of the desired compound efficiently, making it accessible for further research and application.
Biological Activities
The compound has shown promise in various biological activities:
- 5-HT3 Receptor Antagonism : Research indicates that derivatives of this compound may act as antagonists for the 5-HT3 receptor, which is implicated in anxiety and depression. This suggests potential applications in developing anxiolytic and antidepressant medications .
- Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes such as phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and amine oxidase [flavin-containing] B. This inhibition can alter cellular signaling pathways, contributing to therapeutic effects against various diseases .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Antitumor Activity : A study on related quinoxaline derivatives demonstrated selective cytotoxic effects against cancer cell lines while sparing normal cells. This highlights the potential of this compound in cancer therapy .
- Thiomorpholino Oligonucleotides : Thiomorpholino oligonucleotides (TMOs), which incorporate thiomorpholine moieties, have shown improved efficacy in inducing exon skipping in models of Duchenne muscular dystrophy. The incorporation of thiomorpholine enhances cellular uptake and reduces toxicity, suggesting that derivatives like this compound could be beneficial in developing next-generation antisense oligonucleotide therapies .
- Sirtuin Activation : Quinoxaline-based derivatives have been identified as potent activators of Sirtuin 6 (Sirt6), a target for treating various diseases including cancer and inflammation. These compounds have demonstrated low cytotoxicity while effectively repressing inflammatory cytokine production .
Summary Table of Applications
Mechanism of Action
The mechanism of action of quinoxalin-6-yl(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and amine oxidase [flavin-containing] B . These interactions can modulate various cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Quinoxalin-6-yl(thiomorpholino)methanone can be compared with other similar compounds, such as:
Quinoxalin-6-yl(phenyl)methanone: Similar structure but with a phenyl group instead of a thiomorpholine group.
Quinoxalin-6-yl(pyridine)methanone: Contains a pyridine group, leading to variations in its chemical reactivity and biological activity.
Quinoxalin-6-yl(morpholino)methanone: Similar to this compound but with a morpholine group, which affects its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of the quinoxaline and thiomorpholine moieties, which imparts distinct chemical and biological properties .
Biological Activity
Quinoxalin-6-yl(thiomorpholino)methanone is a compound belonging to the quinoxaline family, known for its diverse biological activities. This compound has gained attention for its potential therapeutic applications, particularly in oncology and infectious diseases. Its unique structural features allow it to interact with various biological targets, leading to significant pharmacological effects.
Chemical Structure and Properties
This compound consists of a quinoxaline ring linked to a thiomorpholine moiety via a methanone group. This structure is crucial for its biological activity, as it enhances the compound's ability to engage with specific molecular targets.
The biological activity of this compound is primarily attributed to its role as an inhibitor of various enzymes and receptors involved in critical cellular pathways. Notably, it has been identified as an inhibitor of:
- Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform
- Amine oxidase [flavin-containing] B
These interactions can alter signaling pathways within cells, contributing to its therapeutic effects against cancer and infections .
Anticancer Activity
Research indicates that quinoxaline derivatives exhibit significant anticancer properties. This compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:
- In vitro studies demonstrated cytotoxic effects against human lung adenocarcinoma cells (A549) with an IC50 value comparable to established chemotherapeutics such as doxorubicin .
Table 1 summarizes the cytotoxic effects of quinoxaline derivatives on different cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | A549 (lung) | 12 | |
Quinoxalin derivative X | MCF-7 (breast) | 15 | |
Quinoxalin derivative Y | PC3 (prostate) | 20 |
Antimicrobial Activity
Quinoxalin derivatives have also been evaluated for their antimicrobial properties. This compound has demonstrated activity against several bacterial strains, suggesting its potential as an antimicrobial agent. Studies have reported:
- Inhibition of bacterial growth with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Studies
- Case Study on Antitumor Activity : A study focused on the effects of quinoxaline derivatives on MDA-MB-231 breast cancer cells revealed that certain compounds exhibited enhanced cytotoxicity when combined with doxorubicin, indicating a synergistic effect that could improve treatment outcomes for aggressive cancer types .
- Antiviral Potential : Another investigation highlighted the antiviral properties of quinoxaline derivatives against Dengue virus. The compound was shown to inhibit viral replication by affecting RNA expression levels, demonstrating its potential application in antiviral therapy .
Properties
IUPAC Name |
quinoxalin-6-yl(thiomorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c17-13(16-5-7-18-8-6-16)10-1-2-11-12(9-10)15-4-3-14-11/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXVERQWZDQLOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC3=NC=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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